molecular formula C11H14N2O B13109583 4-Methoxy-1,3-dimethylindolin-2-imine

4-Methoxy-1,3-dimethylindolin-2-imine

Cat. No.: B13109583
M. Wt: 190.24 g/mol
InChI Key: GVUQQWLOAGMFTB-UHFFFAOYSA-N
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Description

4-Methoxy-1,3-dimethylindolin-2-imine is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making it a significant area of research in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-1,3-dimethylindolin-2-imine typically involves the reaction of 4-methoxy-3,3-dimethylindolin-2-one with appropriate reagents to introduce the imine functionality. One common method is the condensation reaction between 4-methoxy-3,3-dimethylindolin-2-one and a primary amine under acidic conditions, which facilitates the formation of the imine bond (C=N) by eliminating water .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-1,3-dimethylindolin-2-imine can undergo various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form oxime derivatives.

    Reduction: The imine group can be reduced to form amine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole nucleus, particularly at the C-3 position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of oxime derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

4-Methoxy-1,3-dimethylindolin-2-imine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Methoxy-1,3-dimethylindolin-2-imine involves its interaction with specific molecular targets and pathways. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The indole nucleus can also interact with various receptors and enzymes, modulating their function and leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-3,3-dimethylindolin-2-one: A precursor in the synthesis of 4-Methoxy-1,3-dimethylindolin-2-imine.

    1,3-Dimethylindolin-2-imine: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.

    4-Methoxy-1,3-dimethylindole: Lacks the imine functionality, which may alter its interaction with molecular targets.

Uniqueness

This compound is unique due to the presence of both the methoxy group and the imine functionality. The methoxy group can enhance the compound’s solubility and stability, while the imine group can participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

4-methoxy-1,3-dimethyl-3H-indol-2-imine

InChI

InChI=1S/C11H14N2O/c1-7-10-8(13(2)11(7)12)5-4-6-9(10)14-3/h4-7,12H,1-3H3

InChI Key

GVUQQWLOAGMFTB-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(C=CC=C2OC)N(C1=N)C

Origin of Product

United States

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